N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a heterocyclic compound containing a triazolo-thiadiazole core structure. This compound class is of significant interest in medicinal chemistry due to their wide range of potential biological activities, including antifungal and DOT1L inhibitory properties. Specifically, N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is identified as a potential disruptor of telomeric silencing 1-like (DOT1L) inhibitor. []
Paper [] suggests that N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline acts as a DOT1L inhibitor. [] DOT1L is an enzyme responsible for histone methylation, a crucial process in gene regulation. The compound likely exerts its effect by binding to the S-adenosylmethionine (SAM) binding site of DOT1L, thereby inhibiting its enzymatic activity. [] This inhibition can disrupt gene expression patterns, potentially leading to therapeutic benefits in various disease contexts.
The primary application of N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline identified in the research is as a potential DOT1L inhibitor. [] DOT1L inhibition has shown promise in treating various cancers, making this compound a potential candidate for further development as an anti-cancer agent.
CAS No.: 15385-58-7
CAS No.: 136056-01-4
CAS No.: 19641-92-0
CAS No.: 128-68-7
CAS No.: 81201-92-5
CAS No.: 864852-88-0